6-Methyl-5-propyl-2-thiouracil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-5-propyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-3-4-6-5(2)9-8(12)10-7(6)11/h3-4H2,1-2H3,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVYOSIHDWNKKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC(=S)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199454 | |
| Record name | Uracil, 6-methyl-5-propyl-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51482-41-8 | |
| Record name | Uracil, 6-methyl-5-propyl-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051482418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uracil, 6-methyl-5-propyl-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Derivatization of 6 Methyl 5 Propyl 2 Thiouracil
Established Synthetic Pathways for 6-Methyl-5-propyl-2-thiouracil
The primary route for synthesizing 6-substituted-2-thiouracils is through the condensation of a β-ketoester with thiourea (B124793). umass.edu This classical approach remains a cornerstone for accessing the this compound ring system.
The synthesis of this compound is achieved via a cyclocondensation reaction. The key starting materials for this process are ethyl 2-propylacetoacetate (a β-oxoester) and thiourea. umass.edujppres.com The reaction is typically conducted in the presence of a strong base, such as sodium ethoxide in an ethanol (B145695) solvent. jppres.com The base deprotonates the thiourea, forming a potent nucleophile that attacks the electrophilic carbonyl carbons of the β-ketoester, leading to cyclization and the formation of the pyrimidine (B1678525) ring.
An analogous synthesis for the related compound 6-propyl-2-thiouracil involves the condensation of ethyl butyroacetate with thiourea. chemicalbook.com Similarly, other 5-alkyl-6-methyl-2-thiouracils are synthesized by reacting the corresponding ethyl 2-alkylacetoacetate with thiourea in the presence of sodium methoxide. researchgate.net This general strategy underscores its versatility for producing various substituted thiouracils.
The efficiency and yield of the condensation reaction are highly dependent on the specific conditions employed. Key parameters for optimization include the choice of base, solvent, and reaction temperature. While sodium ethoxide in ethanol is a traditional and effective combination, alternative conditions have been explored for similar syntheses. jppres.com For instance, the synthesis of 6-propyl-2-thiouracil has been successfully carried out using potassium carbonate as the base in an aqueous medium at elevated temperatures (70–105°C), achieving a yield of 78%. chemicalbook.com Another study on the synthesis of 6-methylthiouracil derivatives utilized Yb(TFA)3 as a catalyst in toluene, indicating that Lewis acid catalysis can also facilitate such transformations. researchgate.net The selection of the optimal conditions requires careful consideration of substrate reactivity, reagent compatibility, and desired product purity.
| Parameter | Condition 1 | Condition 2 | Comment |
|---|---|---|---|
| Base | Sodium Ethoxide/Methoxide | Potassium Carbonate | Strong alkoxides are common in alcoholic solvents, while carbonates can be effective in aqueous media. jppres.comchemicalbook.com |
| Solvent | Ethanol | Water | Choice of solvent often depends on the base used and the solubility of the reactants. jppres.comchemicalbook.com |
| Temperature | Reflux | 70-105°C | Elevated temperatures are typically required to drive the condensation and cyclization. chemicalbook.comresearchgate.net |
Functionalization Strategies and Modifications of the Thiouracil Core
The this compound molecule possesses several reactive sites, including the N1 and N3 nitrogens, the S2 sulfur, and the enolizable oxygen at C4, allowing for a wide range of chemical modifications.
Alkylation is a common strategy to modify the thiouracil core. The sulfur atom is a strong nucleophile, particularly in its thiolate form under basic conditions, making S-alkylation a facile process. iosrjournals.org Enzymatic S-methylation of the related 6-n-propyl-2-thiouracil has been demonstrated, highlighting the sulfur's reactivity. nih.gov
N-alkylation is also a viable functionalization pathway. For instance, 6-methyl-2-thiouracil can be reacted with chloroacetyl chloride in the presence of potassium carbonate to achieve N-acylation, which can be considered a precursor step to N-alkylation. iosrjournals.org More complex alkylating agents can also be employed. A series of 5-alkyl-6-methyl-2-thiouracils were reacted with dialkyl chloroethynylphosphonates to synthesize novel thiazolo[3,2-a]pyrimidin-3-yl)phosphonates, demonstrating a combined S-alkylation and subsequent cyclization. researchgate.net While arylation is less commonly reported, the nucleophilic character of the nitrogen and sulfur atoms suggests that cross-coupling reactions could be developed for this purpose.
Controlling the site of derivatization (regioselectivity) is crucial for synthesizing specific isomers. The thiouracil ring can exist in different tautomeric forms, influencing the reactivity of the heteroatoms. The reaction conditions often dictate the outcome.
S-Derivatization : The sulfur atom at the C2 position is highly nucleophilic and readily undergoes alkylation. iosrjournals.org This reaction is often the first step in more complex transformations. The selective S-alkylation of 6-methyl-2-thiouracil with chloroacetyl chloride proceeds efficiently in the presence of a base. iosrjournals.org
N-Derivatization : The N1 and N3 positions can also be alkylated. The reaction of 5-alkyl-6-methyl-2-thiouracils with certain electrophiles can occur with the participation of both the N1 and N3 atoms, leading to cyclized products. researchgate.net Selective derivatization at N1 versus N3 can be challenging and may require the use of protecting groups or carefully optimized reaction conditions.
O-Derivatization : While less common than S- or N-alkylation, derivatization can occur at the oxygen of the C4 carbonyl group, particularly when the compound is in its enol tautomeric form.
The functionalization strategies described above are employed to create novel analogs and potential prodrugs of this compound. A prodrug is an inactive compound that is converted into an active drug within the body. By modifying the core structure, it is possible to alter physicochemical properties and biological activity.
One synthetic route to novel analogs involves a multi-step sequence starting from 6-methyl-2-thiouracil. The initial N-acylation with chloroacetyl chloride yields 1-chloroacetyl-6-methyl-2-thiouracil. iosrjournals.org This intermediate can then be reacted with hydrazine (B178648) hydrate (B1144303) to form an acetohydrazide derivative. iosrjournals.org Subsequent condensation of this hydrazide with various aromatic aldehydes produces a series of Schiff base analogs, demonstrating a versatile method for creating a library of new compounds. iosrjournals.org Another example is the synthesis of thiazolo[3,2-a]pyrimidine derivatives from 5-alkyl-6-methyl-2-thiouracils, which represent a class of fused-ring analogs with significantly different structures from the parent compound. researchgate.net
| Starting Material | Reagents | Resulting Analog Type | Reference |
|---|---|---|---|
| 6-Methyl-2-thiouracil | 1. Chloroacetyl chloride 2. Hydrazine hydrate 3. Aromatic aldehydes | Schiff Base Derivatives | iosrjournals.org |
| 5-Alkyl-6-methyl-2-thiouracils | Dialkyl chloroethynylphosphonates | Thiazolo[3,2-a]pyrimidinyl)phosphonates | researchgate.net |
| 6-n-propyl-2-thiouracil | S-Adenosylmethionine (enzymatic) | S-Methylated Derivative | nih.gov |
Investigation of Tautomeric Equilibria in this compound and its Derivatives
The 2-thiouracil (B1096) ring system, central to this compound, is characterized by its ability to exist in different tautomeric forms. This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton and a shift of a double bond. The equilibrium is primarily between the lactam (thione) and lactim (thiol) forms.
In the case of this compound, the two principal tautomers are the thione form (6-methyl-5-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) and the thiol form (6-methyl-5-propyl-4-hydroxy-2-mercaptopyrimidine). The thione form contains a carbon-sulfur double bond (C=S), while the thiol form features a sulfhydryl group (-SH).
The position of this equilibrium is not static and is significantly influenced by the surrounding chemical environment, including the physical state of the compound and the polarity of the solvent.
In the Solid State and Polar Solvents: Experimental evidence from X-ray diffraction and spectroscopic studies on related pyrimidine derivatives shows a strong preference for the thione (lactam) tautomer. mdpi.com The stability of this form is attributed to its greater polarity and capacity for forming strong intermolecular hydrogen bonds in the crystal lattice or with polar solvent molecules. conicet.gov.ar
In the Gas Phase and Nonpolar Solvents: In contrast, in the gas phase or in dilute solutions of nonpolar solvents, the thiol (lactim) form can become more predominant. conicet.gov.ar Computational studies, such as those using Density Functional Theory (DFT) on the parent 2-pyrimidinethione molecule, have predicted that the thiol form can be more stable in the gas phase. nih.gov In aqueous media, however, the thione form is predicted to be significantly more stable. nih.gov The energy barrier for tautomerization can be lowered by dimerization or through solvent-assisted (e.g., water-promoted) proton transfer mechanisms. nih.gov
| Tautomeric Form | Systematic Name | Key Functional Group | Predominant Environment |
|---|---|---|---|
| Thione (Lactam) | 6-methyl-5-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | C=S (Thione) | Solid state, Polar solvents |
| Thiol (Lactim) | 6-methyl-5-propyl-4-hydroxy-2-mercaptopyrimidine | -SH (Thiol) | Gas phase, Nonpolar solvents |
Stereochemical Considerations in the Synthesis of Chiral this compound Analogs
The structure of this compound is achiral. However, the synthesis of chiral analogs is a significant area of advanced organic synthesis, enabling the exploration of stereospecific interactions in various chemical and biological systems. The introduction of chirality requires the creation of one or more stereocenters in the molecule.
The most common and effective strategy for synthesizing chiral this compound analogs is to employ a chiral starting material in the initial ring-forming reaction. The classical synthesis of the thiouracil ring involves the condensation of a β-keto ester with thiourea. By starting with an enantiomerically pure β-keto ester, the chirality is directly incorporated into the final pyrimidine structure.
For example, to synthesize a chiral analog of this compound, one could introduce a stereocenter on the propyl side chain. This would involve the synthesis of a chiral β-keto ester precursor, such as ethyl 2-((S)-sec-butyl)-3-oxobutanoate. The condensation of this chiral precursor with thiourea would yield a thiouracil analog with a defined stereochemistry at the side chain. The development of methods for the asymmetric preparation of fluorinated and non-fluorinated chiral β-keto esters is well-documented, providing a viable pathway to these key intermediates. mdpi.com
Alternative strategies for introducing chirality include:
Asymmetric Alkylation: Performing a stereoselective alkylation at the C5 position of a pre-existing 6-methyl-2-thiouracil ring using a chiral catalyst or a chiral auxiliary.
Derivatization at N or S Atoms: Attaching a chiral substituent to one of the nitrogen atoms or the sulfur atom of the thiouracil ring.
These asymmetric synthetic routes are essential for producing enantiomerically pure compounds, which are invaluable for investigating stereoselective processes. The choice of strategy depends on the desired location of the chiral center and the availability of the requisite chiral starting materials or catalysts.
| Synthetic Strategy | Description | Example Precursor/Method | Resulting Chiral Analog (Example) |
|---|---|---|---|
| Chiral Building Block Approach | Condensation of an enantiomerically pure β-keto ester with thiourea. | (S)-2-propyl-3-oxohexanoic acid ethyl ester | (S)-5-ethyl-6-methyl-5-propyl-2-thiouracil |
| Asymmetric Catalysis | Stereoselective functionalization of the thiouracil core using a chiral catalyst. | Catalytic asymmetric alkylation at C5 | Chiral 5-substituted-6-methyl-2-thiouracil |
| Chiral Auxiliary | Temporary attachment of a chiral group to guide a stereoselective reaction. | Use of a chiral auxiliary on a ring nitrogen | Diastereomeric intermediates leading to a chiral product |
In Vitro and Ex Vivo Biological Activity Assessments of 6 Methyl 5 Propyl 2 Thiouracil
Evaluation of Anti-proliferative Effects in Cancer Cell Lines
No research studies were found that evaluated the anti-proliferative effects of 6-Methyl-5-propyl-2-thiouracil in cancer cell lines.
There is no available data from in vitro studies detailing the specific responses of lymphoid-derived malignant cell lines to this compound.
Information regarding the anti-proliferative or cytotoxic effects of this compound on non-lymphoid cancer cell lines is not available in the current scientific literature.
Impact on Cellular Viability and Apoptosis Induction Mechanisms
No studies were identified that investigated the impact of this compound on cellular viability or its mechanisms for inducing apoptosis in any cell type. Research on the closely related compound, 6-propyl-2-thiouracil (PTU), has shown that it can diminish radiation-induced apoptosis in rat thyroid epithelial cells, but similar investigations for this compound have not been published. allenpress.comnih.gov
Modulation of Primary Immune Cell Functions
There is a lack of published research on the modulatory effects of this compound on the functions of primary immune cells.
No data could be located concerning the effects of this compound on cellular signaling pathways in primary B cells.
No studies have been published that assess the impact of this compound on the proliferation of immune cells in human whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Assessment of Inflammatory Mediator Production and Cytokine Release
Currently, there is a lack of specific data from in vitro or ex vivo studies assessing the direct effects of this compound on the production of inflammatory mediators and the release of cytokines.
However, research on structurally similar compounds, such as methylthiouracil (MTU), has shown anti-inflammatory properties. Studies on MTU have demonstrated its ability to suppress the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) nih.gov. This is achieved, in part, through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway nih.gov. While these findings for a related molecule are suggestive, they cannot be directly extrapolated to this compound without specific experimental validation.
The general class of uracil (B121893) derivatives has been a subject of interest for developing topical anti-inflammatory agents, with structure-activity relationship studies guiding the synthesis of novel compounds nih.gov. These studies typically involve evaluating the inhibition of inflammatory responses in cellular or animal models, but specific data for this compound is not present in the available literature.
High-Throughput Screening Methodologies for Identifying Novel Biological Activities
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for activity against biological targets researchgate.netnih.gov. This process utilizes automation, miniaturized assays, and large-scale data analysis to identify "hit" compounds with desired biological effects researchgate.net. HTS can be conducted using various approaches, including target-based screens, where compounds are tested against a specific protein or enzyme, and cell-based screens, which measure a cellular response mdpi.com.
Despite the power of HTS in identifying novel bioactivities, there is no specific mention in the reviewed literature of this compound being included in large-scale screening campaigns or of any novel biological activities being identified for it through such methods. The application of HTS has been crucial in identifying lead compounds for a wide range of diseases, and it remains a potent tool for exploring the therapeutic potential of novel chemical entities researchgate.netnih.gov. Future HTS campaigns that include a diverse range of chemical scaffolds may yet uncover unique biological functions of this compound.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 6 Methyl 5 Propyl 2 Thiouracil Analogs
Impact of Substituent Variations on the Biological Activity of the Thiouracil Core
The biological activity of thiouracil derivatives is highly sensitive to the nature and position of substituents on the pyrimidine (B1678525) ring. Research has focused on modifying positions 2, 5, and 6 to modulate the pharmacological properties of these compounds.
The size and hydrophobicity of the alkyl group at the C5 position of the thiouracil ring play a significant role in determining the compound's inhibitory potency. Studies comparing isomers of propylthiouracil (B1679721) have shown that 5-propyl-2-thiouracil (B1630708) is a slightly more efficient inhibitor of type 1 deiodinase (D1) than the more common 6-propyl-2-thiouracil (PTU). nih.gov
Further investigation into the effect of alkyl chain length has revealed that smaller substituents can lead to enhanced activity. For instance, substituting the n-propyl group with a smaller methyl group at the 5-position results in a more potent D1 inhibitor. nih.gov This suggests that the steric bulk at this position is a critical determinant of binding and inhibitory action, with smaller, less bulky groups being potentially more favorable for interaction with the enzyme's active site. The increase in the length of an alkyl chain can increase the thermal resistance of the molecule. mdpi.com
| Compound | Position of Alkyl Group | Alkyl Group | Relative Inhibitory Potency (D1) |
|---|---|---|---|
| 6-propyl-2-thiouracil (PTU) | 6 | n-Propyl | Standard |
| 5-propyl-2-thiouracil | 5 | n-Propyl | Slightly more efficient than PTU nih.gov |
| 5-methyl-2-thiouracil | 5 | Methyl | More potent than PTU nih.gov |
The substituent at the C6 position is also crucial for the biological activity of thiouracil analogs. The parent compound for this class, 6-methyl-2-thiouracil, is a known antithyroid agent that acts by decreasing the formation of thyroid hormones. wikipedia.orgmdpi.com
SAR studies have shown that the nature of the substituent at C6 can significantly impact potency. While replacing the propyl group of 6-propyl-2-thiouracil (PTU) with a methyl group results in a compound with similar inhibitory capacity against D1, more substantial changes can lead to dramatic increases in potency. nih.gov For example, substituting the alkyl group at C6 with a bulkier, hydrophobic aromatic ring, such as a benzyl (B1604629) group, leads to the highest potency in inhibiting D1. nih.gov This indicates that the binding pocket of the target enzyme can accommodate larger hydrophobic substituents at this position, and that such interactions are favorable for inhibition. nih.gov
The thioamide moiety (-NH-C(S)-NH-) is a defining feature of the thiouracil class and is essential for its biological activity. The sulfur atom at the C2 position is a key element in the mechanism of action of these compounds. Thioamides are isosteres of amides but have distinct electronic and steric properties. nih.gov
The C=S bond is longer than a C=O bond, and thioamides act as better hydrogen bond donors while being weaker hydrogen bond acceptors compared to their amide counterparts. nih.gov The ability of the C=S group to participate in hydrogen bonding is comparable to that of the C=O group and is crucial for the interaction of thiouracil analogs with their biological targets. nih.gov The sulfur atom's larger van der Waals radius and greater polarizability compared to oxygen influence how these molecules fit into and interact with enzyme active sites. The antithyroid activity of these drugs involves the inhibition of thyroid peroxidase (TPO), an enzyme crucial for thyroid hormone synthesis. longdom.orglongdom.org The thioamide group is directly involved in this inhibition.
Furthermore, modifications to the sulfur atom itself, such as replacing it with selenium to create seleno-analogs, have been shown to alter inhibitory activity, underscoring the central role of this functional group. nih.gov
Computational Approaches for SAR/SMR Prediction (e.g., QSAR, Molecular Docking, MD Simulations)
Computational methods are powerful tools for elucidating the SAR and SMR of thiouracil analogs, providing insights that can guide the design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) modeling is used to correlate the chemical structures of compounds with their biological activities. mdpi.comnih.gov For thiouracil derivatives, QSAR models have been developed to predict anticancer activity by defining mathematical relationships between the biological activity of known compounds and their physicochemical and quantum chemical descriptors. mdpi.com These models can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. mdpi.comnih.gov Key predictors often include properties like mass, polarizability, electronegativity, and the presence of specific chemical bonds. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. longdom.org This method has been extensively applied to thiouracil derivatives to understand their interaction with target enzymes like thyroid peroxidase (TPO) and its homolog lactoperoxidase (LPO). longdom.orgmdpi.comresearchgate.net Docking studies have revealed that the LPO-PTU binding site is a hydrophobic channel and that thiouracil analogs bind within this channel. mdpi.comnih.gov These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the drug and amino acid residues in the active site, explaining how structural modifications can enhance binding affinity. longdom.orglongdom.org For instance, docking has been used to confirm the binding of novel thiouracil-sulfonamide derivatives to cyclin-dependent kinase 2A (CDK2A), supporting their observed anticancer activity. nih.gov
Molecular Dynamics (MD) simulations can further refine the understanding of drug-receptor interactions by simulating the movement of atoms and molecules over time, providing a dynamic view of the binding process.
| Computational Method | Application to Thiouracil Analogs | Key Findings/Insights | References |
|---|---|---|---|
| QSAR | Predicting anticancer activity of thiouracil-based drugs. | Identified correlations between physicochemical descriptors and cytotoxic activity against cancer cell lines. | mdpi.com |
| Molecular Docking | Investigating binding of PTU and its analogs to thyroid peroxidase (TPO) and lactoperoxidase (LPO). | Revealed a hydrophobic binding channel and key amino acid interactions, guiding the design of analogs with better fit. | mdpi.com, researchgate.net, longdom.org |
| Molecular Docking | Understanding the binding mode of thiouracil-sulfonamide derivatives to CDK2A. | Confirmed proper binding to the ATP attachment pocket, explaining their potent anticancer activity. | nih.gov |
Design Principles for Enhanced Selectivity and Potency of 6-Methyl-5-propyl-2-thiouracil Derivatives
Based on extensive SAR, SMR, and computational studies, several key design principles have emerged for developing thiouracil derivatives with enhanced potency and selectivity:
Optimization of Substituents at C5 and C6: The size, shape, and hydrophobicity of substituents at positions 5 and 6 are critical. The binding sites of target enzymes like D1 and TPO appear to have specific steric and hydrophobic requirements. nih.gov
Smaller alkyl groups at C5, such as methyl, may be more favorable than larger ones like propyl for D1 inhibition. nih.gov
The C6 position can accommodate larger, hydrophobic groups. Replacing the alkyl chain with an aromatic ring has been shown to significantly increase potency, suggesting a strategy for designing more effective inhibitors. nih.gov
Targeting Hydrophobic Interactions: The binding pocket of target enzymes is often hydrophobic. mdpi.comnih.gov Designing analogs with substituents that can form favorable hydrophobic interactions within this pocket is a key strategy for improving binding affinity and, consequently, potency. mdpi.comnih.gov This was demonstrated by modifying the thiouracil nucleus to better target hydrophobic side chains within the LPO binding site, resulting in compounds with superior activity. mdpi.comresearchgate.net
Modification of the Thiouracil Core: Beyond simple substitutions, altering the core structure can yield improved activity. This includes:
Replacing the oxygen atom at C4 with other functional groups, such as a chloro group or a p-acetyl aniline (B41778) side chain, which has been shown to significantly improve activity against T4 hormone levels. nih.gov
Adding a fused ring to the pyrimidine core to explore new interactions within the binding site. nih.gov
Leveraging Computational Tools: The integrated use of QSAR and molecular docking is a powerful design principle. These tools allow for the virtual screening of novel derivatives and the rational design of compounds with a higher probability of success, reducing the need for extensive and costly synthesis and testing. mdpi.com
By applying these principles, researchers can rationally design novel this compound derivatives and other thiouracil analogs with tailored pharmacological profiles, aiming for greater therapeutic efficacy.
Advanced Analytical and Spectroscopic Characterization in 6 Methyl 5 Propyl 2 Thiouracil Research
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of 6-Methyl-5-propyl-2-thiouracil and to gain structural insights through the analysis of its fragmentation patterns. The nominal molecular weight of the compound (C₈H₁₂N₂OS) is approximately 184.26 g/mol .
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula with confidence. For C₈H₁₂N₂OS, the expected exact mass would be confirmed to several decimal places.
Under ionization conditions (e.g., electrospray ionization, ESI, or electron ionization, EI), the molecule will form a molecular ion ([M]+• or [M+H]⁺). This ion can then undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is a unique fingerprint of the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of the propyl group or parts of it, providing further structural confirmation.
| Ion | Formula | Expected m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₈H₁₃N₂OS⁺ | 185.0794 | Protonated Molecular Ion |
| [M-C₂H₅]⁺ | C₆H₈N₂OS⁺ | 156.0376 | Loss of an ethyl radical from the propyl chain |
| [M-C₃H₇]⁺ | C₅H₆N₂OS⁺ | 142.0222 | Loss of the propyl radical |
X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a compound in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a precise model of the molecule can be generated, revealing bond lengths, bond angles, and torsional angles.
Studies on the closely related 6-propyl-2-thiouracil have shown that the pyrimidine (B1678525) ring is essentially planar. researchgate.netnih.gov It is expected that this compound would adopt a similar planar ring conformation. The propyl side chain is likely to adopt an extended, anti-periplanar conformation to minimize steric hindrance. researchgate.net
Chromatographic and Spectrophotometric Methods for Purity Assessment and Quantification
Chromatographic and spectrophotometric techniques are fundamental tools for separating this compound from impurities and for determining its concentration in various samples. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose due to its high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is widely used for the purity assessment and quantification of thiouracil derivatives. usda.govunimi.itsielc.comnih.gov For this compound, a reversed-phase HPLC method would typically be employed. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. Purity is determined by analyzing the chromatogram for the presence of extraneous peaks, with the area of the main peak relative to the total peak area indicating the purity percentage.
For quantification, a calibration curve is constructed by running standards of known concentrations. The peak area of the analyte is proportional to its concentration, a relationship that allows for the precise determination of the amount of this compound in a sample. nih.gov Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance.
Table 1: Illustrative HPLC Parameters for Thiouracil Derivative Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with a buffer (e.g., formic acid) usda.gov |
| Flow Rate | 1.0 mL/min |
| Detection | UV Spectrophotometry at λmax (e.g., ~270-280 nm) |
| Injection Volume | 10-20 µL |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Spectrophotometric Methods
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that contain chromophores. The thiouracil ring system in this compound contains conjugated double bonds, which absorb UV radiation. The analysis involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax). According to Beer-Lambert's law, absorbance is directly proportional to the concentration.
For related compounds like 6-propyl-2-thiouracil, the λmax is typically observed in the range of 270-280 nm. tandfonline.com By preparing a series of standard solutions and measuring their absorbance, a calibration curve can be generated to quantify the compound in unknown samples.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular structure and functional groups present in this compound. These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. The IR spectrum of this compound would be expected to show distinct absorption bands corresponding to the vibrations of its structural components. For instance, the N-H stretching vibrations of the pyrimidine ring typically appear as broad bands in the region of 3100-3300 cm⁻¹. The C=O (carbonyl) stretching vibration is a strong, sharp band usually found around 1650-1700 cm⁻¹. The C=S (thiocarbonyl) group, a key feature of thiouracils, exhibits a characteristic absorption band, although its position can be more variable, often appearing in the 1100-1250 cm⁻¹ region. tandfonline.compreprints.orgresearchgate.net Vibrations associated with the alkyl (methyl and propyl) groups, such as C-H stretching and bending, would also be present.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy detects changes in polarizability. This often means that non-polar bonds or symmetric vibrations, which may be weak in the IR spectrum, can be strong in the Raman spectrum. For this compound, Raman spectroscopy would be particularly useful for identifying the C=C double bond stretching within the pyrimidine ring and the C=S bond, which often gives a strong Raman signal. tandfonline.comresearchgate.net
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| N-H (Amide) | Stretching | 3100-3300 (broad) | 3100-3300 |
| C-H (Alkyl) | Stretching | 2850-3000 | 2850-3000 |
| C=O (Carbonyl) | Stretching | 1650-1700 (strong) | 1650-1700 |
| C=C (Ring) | Stretching | ~1600 | ~1600 (strong) |
| N-H | Bending | ~1550 | ~1550 |
| C-H (Alkyl) | Bending | 1375-1470 | 1375-1470 |
| C=S (Thiocarbonyl) | Stretching | 1100-1250 | 1100-1250 (strong) |
| C-N | Stretching | 1200-1350 | 1200-1350 |
Note: The data in the tables are illustrative and based on typical values for structurally related compounds. Actual experimental values for this compound may vary.
Preclinical Research Applications and Potential Therapeutic Relevance of 6 Methyl 5 Propyl 2 Thiouracil
Investigation in Animal Disease Models (Mechanistic Focus)
6-Methyl-5-propyl-2-thiouracil, more commonly known in literature as 6-propyl-2-thiouracil (PTU), has been instrumental in the development of animal models of hypothyroidism to investigate the physiological roles of thyroid hormones. Its primary mechanism of action is the inhibition of thyroperoxidase, an enzyme essential for the synthesis of thyroid hormones. drugbank.com Additionally, it impedes the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3) by inhibiting the type 1 deiodinase enzyme. medchemexpress.comnih.gov
In Vivo Pharmacodynamic Biomarker Identification
Preclinical studies utilizing 6-propyl-2-thiouracil in rodent models have led to the identification of key pharmacodynamic biomarkers associated with induced hypothyroidism. Beyond the primary biomarkers of decreased serum T3 and T4 levels and increased thyroid-stimulating hormone (TSH), research has explored downstream molecular markers. For instance, neonatal exposure to PTU in rats has been shown to alter the expression of hepatic DNA methyltransferases (DNMT1, DNMT3a, DNMT3b) and methyl CpG-binding proteins, which are crucial for epigenetic regulation. medchemexpress.com These findings suggest that thyroid hormone disruption during development can have long-lasting effects on gene expression regulation in the liver.
| Biomarker Category | Specific Biomarkers Investigated in PTU-treated Animal Models |
| Hormonal | Thyroxine (T4), Triiodothyronine (T3), Thyroid-Stimulating Hormone (TSH) |
| Epigenetic | DNA methyltransferases (DNMT1, DNMT3a, DNMT3b), Methyl CpG-binding proteins |
| Cellular Signaling | Neuronal Nitric Oxide Synthase (nNOS) activity |
Assessment of Target Engagement and Pathway Modulation in Preclinical Models
In preclinical models, the administration of 6-propyl-2-thiouracil allows for the direct assessment of its engagement with its primary targets, thyroperoxidase and type 1 deiodinase. The resulting modulation of the hypothalamic-pituitary-thyroid axis serves as a clear indicator of target engagement. Furthermore, studies have demonstrated that PTU can modulate other pathways. For example, it has been shown to be a mechanism-based inactivator of the neuronal nitric oxide synthase (nNOS) isoform, leading to the suppression of cellular nitric oxide (NO) formation. nih.gov This interaction is distinct from its effects on the thyroid and suggests a broader range of biological activities.
Potential as a Research Probe for Specific Biological Targets (e.g., PI3Kδ kinase)
While 6-propyl-2-thiouracil is a well-established research probe for studying the thyroid hormone system, its utility for other specific biological targets is less defined. Extensive searches did not yield any evidence of its use as a research probe for PI3Kδ kinase. However, its specific inhibitory action on neuronal nitric oxide synthase suggests its potential as a research tool to investigate the role of nNOS in various physiological and pathological processes, distinguishing it from other NOS isoforms. nih.gov Its ability to create a hypothyroid state in animal models also makes it an invaluable tool for studying the systemic effects of thyroid hormone deficiency on various organ systems and metabolic pathways.
Comparative Analysis with Other Thiouracil-Based Research Compounds in Preclinical Contexts
In preclinical research, 6-propyl-2-thiouracil is often compared with other thiouracil-based compounds, such as methimazole (B1676384) and 2-thiouracil (B1096) itself. While both PTU and methimazole inhibit thyroperoxidase, only PTU significantly inhibits the peripheral conversion of T4 to T3. nih.gov This differential activity allows researchers to dissect the specific roles of central thyroid hormone production versus peripheral activation. Studies have also explored various derivatives of thiouracil to identify compounds with potentially improved potency or different pharmacological profiles. For instance, the substitution of the propyl group at different positions on the thiouracil ring can alter the inhibitory activity of the compound. nih.gov
| Compound | Primary Mechanism of Action | Peripheral T4 to T3 Conversion Inhibition |
| 6-Propyl-2-thiouracil (PTU) | Inhibits thyroperoxidase | Yes |
| Methimazole | Inhibits thyroperoxidase | No |
| 2-Thiouracil | Inhibits thyroperoxidase | Yes |
Elucidating Novel Biological Pathways through Studies of this compound
Research on 6-propyl-2-thiouracil has led to the elucidation of biological pathways beyond its well-known role in thyroid hormone metabolism. A significant finding is its action as a mechanism-based inactivator of neuronal nitric oxide synthase (nNOS). nih.gov This discovery has opened up new avenues for understanding the regulation of nitric oxide signaling in the nervous system and its potential links to thyroid status. By using PTU as a research tool, scientists can explore the physiological consequences of nNOS inhibition in a way that is distinct from the effects of non-specific NOS inhibitors.
Unexplored Research Avenues and Future Directions for this compound Derivatives
The unique biological activities of 6-propyl-2-thiouracil and its derivatives continue to present unexplored research avenues. The development of novel thiouracil derivatives with enhanced specificity for different deiodinase enzymes or for neuronal nitric oxide synthase could provide more precise tools for biomedical research. nih.gov Further investigation into the epigenetic modifications induced by PTU-mediated hypothyroidism could reveal novel mechanisms by which thyroid hormones regulate gene expression during development and in disease. medchemexpress.com Additionally, exploring the potential of thiouracil derivatives in areas such as neurobiology, given the nNOS inhibitory activity, could lead to the identification of new therapeutic applications for this class of compounds. The design and synthesis of new derivatives with altered pharmacokinetic and pharmacodynamic properties remain an active area of research, with the goal of developing more potent and specific modulators of the identified biological targets. mdpi.com
Q & A
Q. What are the optimized synthetic routes for 6-Methyl-5-propyl-2-thiouracil, and how do reaction conditions influence yield and purity?
The synthesis typically involves condensation of substituted thioureas with propionyl or methyl-containing precursors under controlled pH and temperature. For example, neutralization of sodium salts of thiouracil derivatives with dilute HCl yields crystalline products, which are recrystallized from ethanol for purification . Triphenylphosphine and hexachloroethane in dry acetonitrile can further modify the structure to generate phosphorane derivatives, enhancing stability . Key parameters include solvent choice (e.g., ethanol for recrystallization), stoichiometric ratios of reagents (e.g., 1:1.5 molar ratio of thiouracil to triphenylphosphine), and reaction time to avoid by-products. Yield optimization requires monitoring via HPLC or TLC .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : H and C NMR are critical for confirming the propyl and methyl substituents. The thiol (-SH) proton appears as a broad singlet near δ 3.5–4.5 ppm, while the methyl group resonates at δ 1.2–1.5 ppm .
- FTIR : A strong S-H stretch near 2550 cm and C=O/C=S vibrations at 1650–1750 cm confirm the thiouracil backbone .
- HPLC/MS : Reverse-phase HPLC with C18 columns and MS detection (e.g., ESI+) ensures purity (>98%) and distinguishes isomers .
Q. What pharmacological mechanisms underpin the antithyroid activity of this compound?
The compound inhibits thyroid peroxidase (TPO), blocking iodination of tyrosine residues in thyroglobulin, a key step in thyroid hormone synthesis. Its thiocarbonyl group chelates the heme iron in TPO, while the propyl chain enhances lipophilicity, improving membrane permeability . In vivo studies in hyperthyroid models show dose-dependent reduction of serum T3/T4 levels, validated via radioimmunoassays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies often arise from variations in assay conditions or structural analogs. For example:
- Solubility Differences : Poor aqueous solubility (1.1 g/L) may lead to underdosing in cell-based assays. Use dimethylacetamide (DMA) or β-cyclodextrin complexes to enhance bioavailability .
- Metabolic Stability : Hepatic metabolism via CYP450 enzymes can reduce efficacy. Perform microsomal stability assays with LC-MS/MS to identify major metabolites and adjust dosing regimens .
- Structural Analog Interference : Fluorinated or cyano-substituted analogs may exhibit off-target effects. Use isothermal titration calorimetry (ITC) to validate binding specificity to TPO .
Q. What computational strategies are effective for predicting the reactivity and stability of this compound under physiological conditions?
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to predict tautomeric preferences (e.g., thione vs. thiol forms) and pKa values .
- MD Simulations : Simulate interactions with TPO’s active site over 100 ns trajectories to identify binding hotspots and guide derivatization .
- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency to design analogs with enhanced activity .
Q. How can researchers address analytical challenges in detecting trace levels of this compound in biological matrices?
- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma/urine .
- Detection Limits : Employ deuterated internal standards (e.g., PTU-d5) to minimize matrix effects and achieve LOQs < 0.1 ng/mL via UPLC-MS/MS .
- Validation : Follow ICH M10 guidelines for linearity (R > 0.995), precision (CV < 15%), and recovery (85–115%) .
Q. What experimental designs are suitable for evaluating the compound’s stability under varying pH and temperature conditions?
- Forced Degradation Studies : Expose the compound to 0.1 M HCl/NaOH (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC and identify products (e.g., hydrolysis to uracil derivatives) .
- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to assess photodegradation. Store samples in amber glass to prevent light-induced thiol oxidation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
